Home > Products > Screening Compounds P65342 > Gadoterate Meglumine
Gadoterate Meglumine - 92943-93-6

Gadoterate Meglumine

Catalog Number: EVT-3568500
CAS Number: 92943-93-6
Molecular Formula: C23H42GdN5O13
Molecular Weight: 753.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Gadoterate Meglumine (preferred); Gadolinium Cation (3+) (has active moiety).
Source and Classification

Gadoterate meglumine is classified as a macrocyclic ionic gadolinium-based contrast agent. It is derived from 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is a chelating agent that binds to gadolinium ions. The compound is recognized for its application in diagnostic imaging, particularly in detecting lesions and assessing vascular abnormalities .

Synthesis Analysis

Methods and Technical Details

The synthesis of gadoterate meglumine involves several key steps:

  1. Preparation of DOTA: DOTA is synthesized through various methods, including crystallization and acid-base reactions. The process typically involves reacting 1,4,7,10-tetraazacyclododecane with acetic anhydride or similar agents under controlled conditions to form the DOTA structure .
  2. Complexation with Gadolinium: Gadolinium oxide is reacted with DOTA in an aqueous solution. The mixture is heated to approximately 80°C to facilitate the complexation reaction. Following this, meglumine is added to stabilize the resulting gadolinium-DOTA complex .
  3. pH Adjustment: The pH of the solution is adjusted to between 6.5 and 8.2 using suitable acidifying agents to ensure optimal stability and minimize free gadolinium content, which can be toxic .
  4. Filtration and Sterilization: After synthesis, the solution is filtered to remove impurities and then filled into sterile vials for storage and distribution .
Molecular Structure Analysis

Structure and Data

Gadoterate meglumine has a complex molecular structure characterized by its macrocyclic DOTA framework that encapsulates the gadolinium ion. The chemical formula can be represented as:

C17H30GdN5O8\text{C}_{17}\text{H}_{30}\text{GdN}_5\text{O}_8

This structure provides enhanced stability compared to linear analogs due to the chelation effect of the DOTA ligand surrounding the gadolinium ion . The molecular weight of gadoterate meglumine is approximately 590.73 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involved in the synthesis of gadoterate meglumine is the coordination reaction between gadolinium ions and DOTA:

Gd3++DOTAGd DOTA\text{Gd}^{3+}+\text{DOTA}\rightarrow \text{Gd DOTA}

This reaction occurs under conditions that favor complex formation, such as elevated temperature and controlled pH. The stability of this complex is crucial for its application in MRI, as it reduces the likelihood of free gadolinium ions being released into biological systems .

Mechanism of Action

Process and Data

Gadoterate meglumine enhances MRI imaging by shortening the relaxation times (T1 and T2) of nearby protons in tissues. When administered intravenously, it alters the magnetic properties of tissues due to its paramagnetic nature:

  • T1 Relaxation: Gadoterate meglumine increases T1 relaxation time in tissues where it accumulates, leading to brighter images on T1-weighted MRI scans.
  • T2 Relaxation: It also affects T2 relaxation times but to a lesser extent.

The effectiveness of this contrast agent depends on its concentration within tissues and the magnetic field strength used during imaging .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gadoterate meglumine typically appears as a clear or slightly opalescent solution.
  • Solubility: It is soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Exhibits high thermodynamic stability due to its macrocyclic structure.
  • pH Range: Optimal pH for stability lies between 6.5 and 8.2.

Data on pharmacokinetics shows that after administration, about 72% to 85% of gadolinium is excreted via urine within 48 hours, indicating efficient renal clearance .

Applications

Scientific Uses

Gadoterate meglumine is predominantly used in:

  • Magnetic Resonance Imaging: Enhancing image quality for diagnosis in various medical fields such as oncology, neurology, and cardiology.
  • Research Applications: Used in studies involving tissue perfusion and vascularity assessments.

Its safety profile makes it suitable for use in sensitive populations, including pediatric patients .

Historical Development and Regulatory Approvals

Evolution of Macrocyclic Gadolinium-Based Contrast Agents (GBCAs)

The development of gadolinium-based contrast agents (GBCAs) revolutionized magnetic resonance imaging (MRI) by enabling detailed visualization of vascular and tissue pathologies. Gadoterate meglumine emerged as a pivotal innovation within the macrocyclic class of GBCAs, distinguished from earlier linear agents by its three-dimensional cage-like molecular structure. This structural evolution addressed critical limitations of first-generation linear agents like gadopentetate dimeglumine (Magnevist®, approved in 1988) [2] [5].

Macrocyclic GBCAs feature a preorganized rigid cavity that encapsulates the gadolinium (Gd³⁺) ion via nine coordination sites (eight from the DOTA ligand and one from a water molecule). This architecture provides superior kinetic inertness—resistance to gadolinium dissociation—compared to linear chelates, which adopt flexible open-chain configurations [10] [5]. Gadoterate meglumine (Gd-DOTA) was synthesized using the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), leveraging its high thermodynamic stability constant (log K = 25.8) [2] [10]. This design minimized the risk of transmetalation (displacement of Gd³⁺ by endogenous ions like Zn²⁺ or Cu²⁺), a phenomenon observed with linear agents that contributes to gadolinium retention [4] [6].

Table 1: Structural and Stability Properties of Select GBCAs

GBCA (Trade Name)Structure TypeThermodynamic Stability (Log Ktherm)Kinetic Stability (Dissociation t1/2 at pH 1.2)
Gadoterate meglumine (Dotarem®)Macrocyclic ionic25.84 days
Gadobutrol (Gadovist®)Macrocyclic non-ionic21.818 hours
Gadopentetate dimeglumine (Magnevist®)Linear ionic22.5<5 seconds
Gadodiamide (Omniscan®)Linear non-ionic16.9<5 seconds

Data derived from comparative stability analyses [2] [10].

Regulatory Milestones in Global Approvals

Gadoterate meglumine’s regulatory pathway reflects evolving understanding of GBCA safety profiles:

  • Initial European Approval (1989): Dotarem® received its first marketing authorization in France, becoming the first clinically available macrocyclic GBCA in Europe. Its approval preceded U.S. authorization by 24 years [9].
  • FDA Approval (2013): The U.S. Food and Drug Administration approved Dotarem® on March 20, 2013, for intracranial/spinal MRI in adults and pediatric patients (including neonates). This made it the first macrocyclic ionic GBCA available in the U.S. market [1].
  • EMA Reclassification (2017): Following evidence of gadolinium retention in brain tissues, the European Medicines Agency (EMA) classified gadoterate meglumine as a "low-risk" GBCA and suspended approvals for multiple linear agents (e.g., gadodiamide, gadopentetate) [6] [8].
  • U.S. Manufacturing Expansion (2020): Guerbet secured FDA approval to manufacture gadoterate meglumine in Raleigh, North Carolina, enhancing supply chain resilience and introducing prefilled syringe formats [3].

Table 2: Key Regulatory Milestones for Gadoterate Meglumine

YearRegion/AgencyDecisionSignificance
1989France (National Approval)Initial marketing authorizationFirst clinical availability
2013U.S. FDAApproval for neuroimagingFirst macrocyclic ionic GBCA in U.S.
2017European Medicines Agency (EMA)"Low-risk" classificationRetention in linear agents led to suspensions
2020U.S. FDAManufacturing site approvalLocal production in North Carolina

Comparative Analysis of Gadoterate Meglumine vs. Early Linear GBCAs

The transition from linear to macrocyclic GBCAs was driven by substantial differences in in vivo stability and retention:

  • Thermodynamic and Kinetic Superiority: Gadoterate meglumine exhibits a stability constant (log K = 25.8) 10,000-fold higher than gadodiamide (log K = 16.9). Its dissociation half-life (4 days under acidic conditions) dwarfs linear agents’ seconds-scale lability [2] [10]. This inertness reduces Gd³⁺ release during physiological transmetalation challenges [4].
  • Gadolinium Retention Evidence: Preclinical studies in renally impaired rats revealed dramatic differences: Brain gadolinium concentrations after gadoterate administration were 19-fold lower than gadodiamide (1.4 ± 0.2 nmol/g vs. 27.1 ± 6.5 nmol/g) and 8-fold lower than gadobenate (12.0 ± 2.6 nmol/g) [4]. Human glioma studies confirmed 3–5× lower gadolinium retention in tumors exposed to gadoterate versus linear agents [7].
  • Mechanistic Insights: Linear GBCAs exhibit higher susceptibility to Zn²⁺-driven transmetalation. Urinary zinc excretion—a biomarker of endogenous metal displacement—increased 22-fold after gadodiamide administration versus no significant change with gadoterate [4] [10]. This corroborates gadoterate’s resistance to metal exchange.

Table 3: Gadolinium Retention in Brain Tissue After GBCA Exposure

GBCA TypeStructureGd Concentration in Rat Brain (nmol/g)Human Glioma Gd Retention (Relative)
Gadoterate meglumineMacrocyclic ionic1.4 ± 0.21× (Baseline)
Gadobenate dimeglumineLinear ionic12.0 ± 2.6
GadodiamideLinear non-ionic27.1 ± 6.5

Data from rodent models and human tumor biopsies [4] [7].

Properties

CAS Number

92943-93-6

Product Name

Gadoterate Meglumine

IUPAC Name

gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

Molecular Formula

C23H42GdN5O13

Molecular Weight

753.9 g/mol

InChI

InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1

InChI Key

RYHQMKVRYNEBNJ-BMWGJIJESA-K

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Canonical SMILES

[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Isomeric SMILES

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.